Prostaglandin F2alpha dimethyl amide

Vue d'ensemble

Description

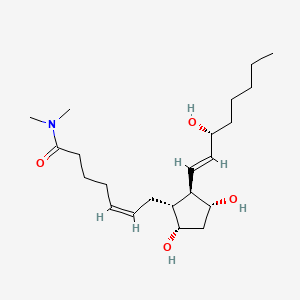

Prostaglandin F2alpha dimethyl amide is a derivative of Prostaglandin F2alpha . It was designed as a Prostaglandin antagonist for in vitro and in vivo studies . It is a weak FP receptor antagonist . In gerbil colon, Prostaglandin F2alpha dimethyl amide at a dose of 3.2 µg/ml inhibits the contractile effects of Prostaglandin F2alpha (at 6 ng/ml) by 60% .

Synthesis Analysis

The synthesis of Prostaglandin F2alpha and its derivatives has been achieved through a unified strategy guided by biocatalytic retrosynthesis . The synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .Chemical Reactions Analysis

The synthesis of Prostaglandin F2alpha and its derivatives involves several key chemical reactions . These include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .Applications De Recherche Scientifique

Biosynthesis and Metabolism

- Prostaglandin F2alpha dimethyl amide is formed through a biosynthetic pathway involving the oxidation of anandamide to an endoperoxide intermediate by cyclooxygenase 2 (COX-2), followed by reduction to prostamide F2alpha by prostaglandin F synthase. This process represents a new class of fatty acid amide compounds with potential biological activities (Wu Yang et al., 2005).

Ocular Applications

- Prostamide F2alpha, related to prostaglandin F2alpha dimethyl amide, has been identified as a potent ocular hypotensive agent, indicating its therapeutic potential in conditions like glaucoma (R. Burk & D. Woodward, 2007).

Cellular Proliferation

- Prostaglandin F2alpha has been observed to initiate DNA synthesis and cell proliferation in Swiss mouse 3T3 cell cultures, suggesting its role in cellular growth and regeneration processes (L. de Asúa, D. Clingan, & P. Rudland, 1975).

Renal Physiology

- Studies have shown that prostaglandins, including prostaglandin F2alpha, are present in human urine and may originate from the kidney. This suggests their potential role in renal physiology and pathology (J. Frölich et al., 1975).

Reproductive Applications

- Prostaglandin F2alpha has been used in veterinary science for the synchronization of estrus in buffalo cows, indicating its regulatory role in reproductive processes (W. L. Kumaratillake et al., 1977).

Interaction with Receptors

- Prostaglandin F2alpha binds specifically to a receptor in bovine corpora lutea, demonstrating its specificity and potential physiological roles in mammalian reproductive systems (W. Powell, S. Hammarström, & B. Samuelsson, 1975).

Role in Adipose Differentiation

- Prostaglandin F2alpha and related FP receptor agonists have been identified as potent inhibitors of adipose differentiation in primary cultures of adipocyte precursors, suggesting their role in fat cell development and metabolic regulation (G. Serrero & N. Lepak, 1997).

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWKBHDDFBNMX-HRUISTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha dimethyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)